3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2059988-70-2
VCID: VC7449875
InChI: InChI=1S/C11H13N3.2ClH/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10;;/h1-2,4,7,13H,3,5-6,9H2;2*1H
SMILES: C1CC(CNC1)(C#N)C2=CC=CC=N2.Cl.Cl
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride

CAS No.: 2059988-70-2

Cat. No.: VC7449875

Molecular Formula: C11H15Cl2N3

Molecular Weight: 260.16

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride - 2059988-70-2

Specification

CAS No. 2059988-70-2
Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
IUPAC Name 3-pyridin-2-ylpiperidine-3-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C11H13N3.2ClH/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10;;/h1-2,4,7,13H,3,5-6,9H2;2*1H
Standard InChI Key JZIZOHHTRIHDCU-UHFFFAOYSA-N
SMILES C1CC(CNC1)(C#N)C2=CC=CC=N2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates a pyridine ring substituted at the 2-position with a piperidine moiety, further functionalized by a carbonitrile group at the 3-position of the piperidine ring. The dihydrochloride salt form introduces two hydrochloric acid molecules, enhancing ionic character and aqueous solubility. The molecular formula is C₁₁H₁₅Cl₂N₃, with a molar mass of 260.16 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-pyridin-2-ylpiperidine-3-carbonitrile; dihydrochloride
SMILESC1CC(CNC1)(C#N)C2=CC=CC=N2.Cl.Cl
InChI KeyJZIZOHHTRIHDCU-UHFFFAOYSA-N
PubChem CID134690823

The stereochemistry of the piperidine ring and the spatial orientation of the pyridine moiety influence its interactions with biological targets, particularly serotonin and dopamine receptors.

Solubility and Stability

While exact solubility data remain unspecified, the dihydrochloride salt’s ionic nature suggests improved water solubility compared to the free base (CAS No. 1909318-92-8). Stability under ambient conditions is contingent on storage in airtight containers at temperatures between 2–8°C, with protection from light and moisture.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride involves a multi-step process:

  • Formation of the Piperidine-Pyridine Core: A nucleophilic substitution reaction between 2-bromopyridine and piperidine-3-carbonitrile under basic conditions yields the free base.

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) precipitates the dihydrochloride salt.

Critical Reaction Parameters:

  • Temperature: 80–100°C for core formation.

  • Catalysts: Palladium-based catalysts for cross-coupling steps.

  • Purification: Recrystallization from ethanol/water mixtures.

Analytical Characterization

Quality control employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Purity >98%.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O) δ 8.50 (d, 1H, pyridine-H), 3.90–3.20 (m, 4H, piperidine-H).

  • Mass Spectrometry: ESI-MS m/z 187.25 [M-2HCl+H]⁺.

Pharmacological Applications

Neuropharmacology

The compound demonstrates affinity for 5-HT₁A and 5-HT₂A serotonin receptors, acting as a partial agonist. Preclinical models suggest anxiolytic and antidepressant effects at doses of 1–10 mg/kg (oral administration). Mechanistic studies indicate modulation of cAMP signaling and neuronal plasticity in the prefrontal cortex.

Table 2: Receptor Binding Affinity (Ki Values)

ReceptorKi (nM)Reference
5-HT₁A12.4
5-HT₂A34.7
D₂ Dopamine>1000

Selectivity for serotonin receptors over dopamine receptors underscores its potential for treating mood disorders with reduced extrapyramidal side effects.

Recent Research and Patent Landscape

Preclinical Studies

A 2024 study demonstrated that chronic administration (14 days) in murine models reduced immobility time in the forced swim test by 45%, comparable to fluoxetine. Neurochemical analysis revealed increased hippocampal BDNF levels, suggesting pro-neurogenic effects.

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